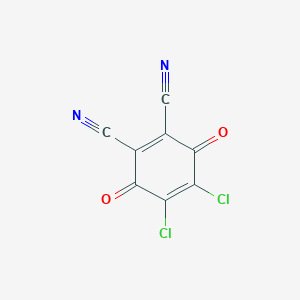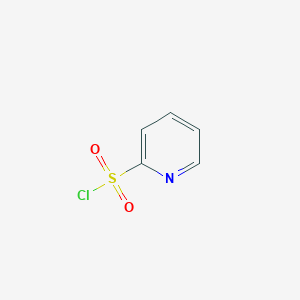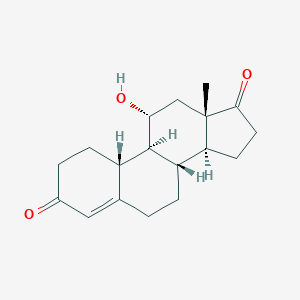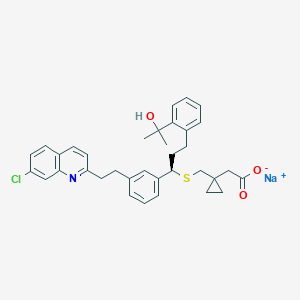
6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds, such as 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, involves multiple steps including condensation, methylation, hydrogenolysis, and cyclization. The optimization of reaction conditions, such as the dosage of pyridine in condensation and sodium hydride in hydrogenolysis, is crucial for achieving desired yields (Z. Xiu-lan, 2009).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various analytical techniques such as IR, 1H NMR, and MS. These techniques help in confirming the structural identity and purity of the synthesized compounds. The molecular structure is critical for understanding the compound's chemical behavior and interaction with other molecules.
Chemical Reactions and Properties
Compounds within this chemical class can undergo various chemical reactions, including alkylation, oxidation, and ring contractions. These reactions are influenced by different factors, such as the presence of substituents and reaction conditions, and can lead to a wide range of products with diverse properties (K. Ohkata, Kohichi. Takee, K. Akiba, 1985).
Physical Properties Analysis
Scientific Research Applications
Neurobiological Studies
Recent studies have shown that compounds structurally similar to tricyclic antidepressants, like tianeptine, exhibit a complex interaction with neurotransmitter systems and play a role in structural and functional brain plasticity. This has implications for understanding and treating depressive disorders, highlighting the importance of compounds like 6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide in neurobiological research (McEwen & Olié, 2005).
Pharmacological Profile
The pharmacological and synthetic profiles of benzothiazepines, a group to which this compound is related, have been extensively reviewed. These compounds exhibit a wide range of biological activities, including vasodilatory, tranquilizing, antidepressant, antihypertensive, and calcium channel blocking effects. This versatility makes them valuable in drug research and development, emphasizing the potential scientific applications of 6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide in exploring new therapeutic avenues (Dighe et al., 2015).
Synthetic Chemistry
In the field of synthetic chemistry, compounds like 6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide are of interest due to their structural complexity and potential as intermediates in the synthesis of pharmacologically active molecules. The development of synthetic methods for related benzothiazepines and their derivatives has facilitated the exploration of novel compounds with significant biological activities, which could lead to the development of new drugs (Mazimba, 2016).
properties
IUPAC Name |
6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)19(15,17)18/h2-9,14,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFSLQBECAIORT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949470 |
Source


|
| Record name | 11-Hydroxy-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide | |
CAS RN |
26638-56-2 |
Source


|
| Record name | Dibenzo(c,f)(1,2)thiazepin-11-ol, 6,11-dihydro-6-methyl-, 5,5-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026638562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Hydroxy-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)






